2-(4-Fluoropiperidin-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-(4-fluoropiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-2-8(9(12)13)11-5-3-7(10)4-6-11/h7-8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJROHSRYICRXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluoropiperidin-1-yl)butanoic acid is a synthetic compound with a unique structural profile that has garnered attention in pharmacological research. Its biological activity is primarily linked to its interactions with various biological targets, influencing pathways related to neurotransmission and cellular signaling. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a butanoic acid backbone and a fluorinated piperidine moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with receptors.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₄FNO₂ |
| Molecular Weight | 175.22 g/mol |
| Solubility | Soluble in organic solvents |
| pKa | Approximately 4.5 (indicative of acidic nature) |
The biological activity of this compound is hypothesized to involve its binding to specific receptors or enzymes, thereby modulating their activities. This interaction may lead to alterations in neurotransmitter levels, affecting various physiological processes.
Research suggests that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. The fluorinated piperidine ring may enhance binding affinity due to increased hydrophobic interactions with target proteins.
Neurotransmitter Modulation
Studies indicate that this compound may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). For instance, the compound has been evaluated for its potential effects on GABA receptor activity, which is crucial for maintaining inhibitory control in the CNS.
Case Study: GABA Receptor Interaction
In vitro studies have demonstrated that derivatives of butanoic acid compounds can exhibit varying degrees of GABA receptor modulation. For example:
- Compound Tested : this compound
- Methodology : Electrophysiological assays on cultured neurons.
- Findings : The compound displayed a significant increase in GABA-induced currents, suggesting enhanced receptor activation.
Anti-inflammatory Potential
Another area of research focuses on the anti-inflammatory properties of fluorinated compounds. Preliminary studies have indicated that similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings Summary
A summary of relevant research findings on this compound includes:
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Neurotransmission | Enhanced GABA receptor activation |
| Study B | Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines |
| Study C | Cellular signaling | Modulation of signaling pathways involved in metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
